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Cat. No.: B1427098 Get Quote

This guide provides a detailed spectroscopic analysis of Dimethyl 5-hydroxycyclohexane-
1,3-dicarboxylate, a valuable building block in synthetic organic chemistry. Recognizing the

challenges researchers face in sourcing comprehensive characterization data, this document

presents available experimental spectra for the target molecule and offers a robust comparative

analysis with a structurally related analogue, Dimethyl cyclohexane-1,3-dicarboxylate. This

approach, grounded in fundamental spectroscopic principles, aims to empower researchers,

scientists, and drug development professionals in the confident identification and utilization of

these compounds.

Introduction to Dimethyl 5-hydroxycyclohexane-1,3-
dicarboxylate
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (Molecular Formula: C₁₀H₁₆O₅,

Molecular Weight: 216.23 g/mol , CAS: 113474-25-2) is a substituted cyclohexane derivative

featuring two methyl ester functionalities and a hydroxyl group.[1][2][3][4][5] This combination of

functional groups makes it a versatile intermediate for the synthesis of more complex

molecules, including pharmaceuticals and natural products. Accurate structural elucidation

through spectroscopic methods is paramount for its effective application in multi-step

syntheses.
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Spectroscopic Data for Dimethyl 5-
hydroxycyclohexane-1,3-dicarboxylate
A comprehensive search of established spectroscopic databases, including the Spectral

Database for Organic Compounds (SDBS), reveals a scarcity of publicly available experimental

data for Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. This guide presents the

available experimental data and complements it with predicted data and expert interpretation to

provide a thorough characterization.

¹H NMR Spectroscopy
A proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides detailed information about

the hydrogen atom environments in a molecule. The available ¹H NMR data for Dimethyl 5-
hydroxycyclohexane-1,3-dicarboxylate is summarized below.

Table 1: ¹H NMR Data for Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.67 s 6H -OCH₃

3.8 - 4.2 m 1H -CHOH

2.2 - 2.6 m 3H -CHCOOCH₃

1.4 - 2.1 m 6H Cyclohexane -CH₂-

Interpretation:

The singlet at approximately 3.67 ppm corresponds to the six protons of the two equivalent

methyl ester groups. The multiplet in the 3.8 - 4.2 ppm region is characteristic of the proton

attached to the carbon bearing the hydroxyl group (-CHOH). The multiplets in the upfield region

represent the protons on the cyclohexane ring. The complexity of these signals arises from the

various diastereomeric possibilities and the resulting complex spin-spin coupling patterns.

¹³C NMR, IR, and Mass Spectrometry Data
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As of the time of this publication, experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry

(MS) data for Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate are not readily available in

public spectral databases. To facilitate its identification, a comparison with a well-characterized

analogue is presented in the following section.

Comparative Analysis: Dimethyl cyclohexane-1,3-
dicarboxylate
To provide a framework for the spectroscopic identification of the title compound, a detailed

analysis of its parent structure, Dimethyl cyclohexane-1,3-dicarboxylate (Molecular Formula:

C₁₀H₁₆O₄, Molecular Weight: 200.23 g/mol , CAS: 6998-82-9), is provided.[6][7][8] The key

difference between these two molecules is the presence of a hydroxyl group at the C-5 position

in the target compound. This structural modification is expected to induce predictable changes

in the spectroscopic data.

Spectroscopic Data for Dimethyl cyclohexane-1,3-
dicarboxylate
The following table summarizes the expected and reported spectroscopic data for Dimethyl

cyclohexane-1,3-dicarboxylate.

Table 2: Spectroscopic Data for Dimethyl cyclohexane-1,3-dicarboxylate

Technique Key Features

¹H NMR

δ ~3.67 (s, 6H, -OCH₃), δ 2.3-2.7 (m, 2H, -

CHCOOCH₃), δ 1.2-2.2 (m, 8H, cyclohexane -

CH₂-)

¹³C NMR
δ ~175 (C=O), δ ~51 (-OCH₃), δ ~40 (-

CHCOOCH₃), δ ~20-30 (cyclohexane -CH₂-)

IR (cm⁻¹)
~2950 (C-H stretch), ~1735 (C=O stretch,

ester), ~1200 (C-O stretch)

Mass Spec (m/z)
200 (M⁺), 169 (M⁺ - OCH₃), 141 (M⁺ -

COOCH₃)
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Comparative Spectroscopic Interpretation
The presence of the hydroxyl group in Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is

expected to introduce the following key differences in its spectra compared to Dimethyl

cyclohexane-1,3-dicarboxylate:

¹H NMR: The most significant difference will be the appearance of a new signal for the

proton on the hydroxyl-bearing carbon (-CHOH), typically in the range of 3.5-4.5 ppm.

Additionally, a broad singlet corresponding to the hydroxyl proton (-OH) would be observed,

the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: A new signal for the carbon attached to the hydroxyl group (-CHOH) would appear

in the downfield region, typically between 60-80 ppm. The chemical shifts of the adjacent

carbons would also be affected.

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will be present,

characteristic of the O-H stretching vibration of the hydroxyl group. The C=O stretching

frequency of the ester groups may also be slightly shifted.

Mass Spectrometry: The molecular ion peak will be observed at m/z 216, corresponding to

the molecular weight of the hydroxylated compound. A prominent fragment corresponding to

the loss of a water molecule (M⁺ - 18) would be expected, which is a characteristic

fragmentation pattern for alcohols.

Experimental Protocols
To ensure data integrity and reproducibility, the following are detailed, step-by-step

methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.
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¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of

scans and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts should

be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

or liquid sample directly on the ATR crystal.

Background Collection: Record a background spectrum of the empty ATR accessory to

subtract atmospheric and instrumental interferences.

Sample Spectrum Acquisition: Acquire the spectrum of the sample. Typically, 16-32 scans

are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas or liquid chromatograph.

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI)

for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile

compounds.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Visualizing the Workflow and Structures
To further clarify the experimental processes and molecular structures, the following diagrams

are provided.

Sample Preparation Data Acquisition Data Analysis
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Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
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Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate Dimethyl cyclohexane-1,3-dicarboxylate
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Caption: 2D structures of the target and comparison compounds.

Conclusion
This guide provides a comprehensive, albeit partially predictive, spectroscopic comparison of

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate and its non-hydroxylated analogue.

While a complete experimental dataset for the target compound is currently elusive in public

domains, the detailed analysis of its structural counterpart, combined with a thorough

explanation of the expected spectral differences, offers a reliable framework for its identification

and characterization. The provided protocols and workflows further serve as a practical

resource for researchers in acquiring high-quality spectroscopic data. As more experimental

data becomes available, this guide will be updated to reflect the most current and

comprehensive information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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